Licraside
Description
Properties
IUPAC Name |
(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPXZQERMCLE-KVFWHIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-71-1 | |
| Record name | Licuraside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICURASIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purifying Licraside. A study on licorice-derived compounds employed a C18 column with a 0.1% formic acid-acetonitrile gradient, achieving baseline separation of structurally similar flavonoids. This compound’s identification relies on its molecular ion ([M+H]+) and fragmentation pattern, with quantification via calibrated standards.
Optimization of Extraction Efficiency
pH and Temperature Effects
The extraction yield of this compound is highly pH-dependent. Acidic conditions (pH 5–6) favor polysaccharide removal, reducing interference during subsequent steps. Alkaline conditions (pH 11–12) maximize flavonoid solubility, with a 15% increase in yield observed at 25°C compared to higher temperatures.
Quality Control and Analytical Validation
Comparative Analysis of Preparation Methods
Table 2: Advantages and Limitations of this compound Preparation Techniques
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Alkaline Extraction | High yield, scalable, cost-effective | Time-intensive, requires pH adjustments |
| Ethyl Acetate Partitioning | High purity, removes polar impurities | Solvent residue concerns |
| Spray Drying | Produces stable powder, rapid | Thermal degradation risk |
Industrial-Scale Production Considerations
Equipment Design
Stainless steel extractors with temperature-controlled jackets and inline pH probes are recommended for large-scale operations. Centrifugal separators achieve >95% recovery of this compound during precipitation steps.
Environmental Impact
The patent’s water-based process minimizes organic solvent use, reducing wastewater toxicity. Ethyl acetate, a biodegradable solvent, further aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Licraside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted glycosides .
Scientific Research Applications
Licraside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glycosylation and oxidation reactions.
Industry: Utilized in the development of antibrowning and depigmenting agents in the cosmetic industry.
Mechanism of Action
Licraside exerts its effects primarily through the activation of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. By activating FXR, this compound helps to reduce bile acid levels and improve liver function . Additionally, as a tyrosinase inhibitor, this compound interferes with the enzyme’s activity, reducing melanin production and potentially lightening skin pigmentation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Findings:
This compound vs. OCA :
- This compound matches OCA's efficacy in reducing TBA and liver enzymes (ALT, AST) at high doses but lacks OCA's pruritus risk .
- Structural differences: this compound’s glycosylation enhances solubility but may limit bioavailability compared to OCA’s bile acid scaffold .
This compound vs. LH-10/Compound 27 :
- This compound shows comparable cholestasis relief but with dual activity (tyrosinase inhibition, IC50: 0.072 mM ), unlike single-target synthetic agonists .
This compound vs. Isoliquiritin Apioside :
- Glycosylation at position 7 in this compound reduces FXa inhibition but enhances FXR specificity, demonstrating structure-activity trade-offs .
Biological Activity
Licraside, a naturally occurring prenylated coumarin, is primarily derived from the licorice plant (Glycyrrhiza spp.) and has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and cholestasis-relieving properties, supported by case studies and research findings.
This compound's chemical structure contributes to its biological activity. It acts as a potent agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and homeostasis. The activation of FXR by this compound leads to various physiological effects, including:
- Regulation of bile acid homeostasis
- Induction of apoptosis in cancer cells
- Suppression of inflammatory responses
Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₁₈O₇ |
| Molecular Weight | 362.35 g/mol |
| Source | Derived from Glycyrrhiza spp. |
Anti-Cancer Effects
This compound has demonstrated promising anti-cancer properties across various studies. It inhibits the proliferation and migration of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.
Case Study: Esophageal Squamous Carcinoma
A study published in "Oncology Reports" highlighted that this compound significantly suppressed the growth and migration of human esophageal squamous carcinoma cells. The results indicated that this compound could be a potential candidate for developing new cancer therapies .
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory and immunomodulatory effects. Research indicates that it can suppress the production of pro-inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases.
- Inhibition of pro-inflammatory cytokines : this compound reduces levels of TNF-alpha, IL-6, and IL-1β.
- Modulation of immune response : It influences the activity of various immune cells, thereby promoting an anti-inflammatory environment .
Cholestasis Treatment
This compound's role as an FXR agonist positions it as a potential therapeutic agent for cholestasis—a condition characterized by impaired bile flow.
Research Findings
In a study utilizing an ANIT-induced cholestasis animal model, this compound treatment resulted in significant reductions in biliary total bile acids (TBA), serum ALT, AST, GGT, ALP, TBIL, and TBA levels. Histopathological analysis revealed protective effects against liver injury induced by cholestasis .
Summary of Biological Activities
Safety Profile and Toxicology
This compound has been evaluated for its safety profile through various toxicological studies. Results indicate that it has low acute toxicity with an LD50 greater than 5 g/kg in rats. Furthermore, chronic exposure did not result in significant adverse effects on reproductive health or cause dermal irritation.
Clinical Observations
Clinical assessments have shown that while oral administration can lead to mild hypokalemia and electrolyte imbalances, these symptoms typically resolve after discontinuation .
Q & A
Q. What is the primary molecular mechanism of Licraside in alleviating cholestasis, and how can this mechanism be validated experimentally?
this compound functions as a potent farnesoid X receptor (FXR) agonist, modulating bile acid homeostasis. Key interactions include hydrogen bonds with residues like ARG278 and ASN307, π-π stacking with HIS308, and hydrophobic interactions critical for FXR activation . To validate this:
- Use virtual screening (e.g., molecular docking with tools like AutoDock Vina) to replicate binding poses observed in crystallographic studies.
- Conduct cell-based reporter assays (e.g., luciferase assays) to measure FXR activation efficacy.
- Compare results with known FXR agonists (e.g., OCA) to establish relative potency .
Q. Which biochemical markers are most relevant for assessing this compound's efficacy in preclinical cholestasis models?
Key biomarkers include:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro FXR activation data and in vivo therapeutic outcomes for this compound?
Contradictions may arise from differences in bioavailability, metabolic stability, or off-target effects. Methodological steps:
- Pharmacokinetic profiling : Assess this compound’s absorption, distribution, and metabolism using LC-MS/MS in plasma and liver tissue.
- Tissue-specific FXR activation : Compare liver vs. intestinal FXR activity via qPCR of target genes (e.g., SHP, BSEP).
- Knockout models : Use FXR-null mice to confirm target specificity .
Q. What experimental design considerations are critical for optimizing this compound's dose-response studies in rodent models?
- Dose selection : Start with in silico predictions (e.g., ED50 from cell assays) to define low, medium, and high doses.
- Endpoint timing : Align with disease progression (e.g., 48–72 hrs post-ANIT induction for peak cholestasis).
- Control groups : Include vehicle, disease (ANIT-only), and positive control (OCA) for benchmarking.
- Blinding and randomization : Mitigate bias in histopathological scoring .
Q. How can researchers leverage structural insights from this compound-FXR binding to design derivatives with improved potency?
- Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., furan hydroxyls, phenol rings) and test binding affinity via SPR or ITC.
- Molecular dynamics simulations : Analyze stability of this compound-FXR complexes over 100+ ns trajectories to identify critical interaction residues.
- In silico mutagenesis : Predict the impact of FXR mutations (e.g., TYR383A) on binding energy using tools like FoldX .
Q. What methodologies are recommended for analyzing this compound's off-target effects in multi-omic datasets?
- Transcriptomics : RNA-seq of this compound-treated hepatocytes to identify dysregulated pathways beyond FXR (e.g., PPARα, LXR).
- Proteomics : SILAC-based quantification to detect changes in bile acid transporters (e.g., NTCP, OATP).
- Metabolomics : Untargeted LC-MS to screen for unintended bile acid metabolites or lipidomic shifts .
Methodological Guidelines
- Literature Review : Use databases like PubMed and Scopus with keywords "this compound," "FXR agonists," and "cholestasis therapy." Exclude non-peer-reviewed sources (e.g., ) .
- Data Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including compound characterization (e.g., NMR, HPLC purity) and statistical analysis methods .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain institutional ethics approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
